2,5-Difluoro-4-methylphenylboronic acid
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Overview
Description
2,5-Difluoro-4-methylphenylboronic acid is a boronic acid derivative. Boronic acids are organic compounds that are functionalized with a boron-oxygen-hydrogen (B-OH) group .
Molecular Structure Analysis
The molecular formula of 2,5-Difluoro-4-methylphenylboronic acid is C7H7BF2O2 . It has an average mass of 171.937 Da and a monoisotopic mass of 172.050720 Da .
Chemical Reactions Analysis
Boronic acids, including 2,5-Difluoro-4-methylphenylboronic acid, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³ . Its boiling point is 301.3±52.0 °C at 760 mmHg . The compound has a molar refractivity of 39.9±0.4 cm³ .
Scientific Research Applications
- Application : 2,5-Difluoro-4-methylphenylboronic acid serves as a valuable reagent in SM coupling reactions. It participates in the construction of complex organic molecules by facilitating the formation of C–C bonds between aryl or vinyl groups. This reaction is widely used in medicinal chemistry, material science, and natural product synthesis .
- Application : Researchers have employed 2,5-difluoro-4-methylphenylboronic acid to prepare ligands, such as N4Py 2Ar2, which are then used to synthesize iron complexes. These complexes play a crucial role in aromatic C–F hydroxylation reactions, enabling the introduction of hydroxyl groups into fluorinated aromatic substrates .
- Application : Recent studies have demonstrated catalytic protodeboronation of alkyl boronic esters using a radical approach. 2,5-Difluoro-4-methylphenylboronic acid participates in this transformation, allowing for formal anti-Markovnikov alkene hydromethylation. This valuable but previously unknown reaction sequence has been applied to various substrates, including methoxy-protected THC and cholesterol .
- Application : 2,5-Difluoro-4-methylphenylboronic acid contributes to the synthesis of complex molecules, including natural products and pharmaceutical intermediates. Its stability and ease of purification make it attractive for chemical transformations where the boron moiety remains in the final product .
- Application : The stability of pinacol boronic esters, including 2,5-difluoro-4-methylphenylboronic acid, allows for efficient homologations and cross-couplings. These reactions enable the creation of diverse carbon frameworks in synthetic chemistry .
- Application : Researchers have utilized 2,5-difluoro-4-methylphenylboronic acid in the formal total synthesis of natural products, such as d-®-coniceine and indolizidine 209B. Its role in key bond-forming steps highlights its significance in complex molecule assembly .
Suzuki–Miyaura Coupling
Hydroxylation Reactions
Radical Protodeboronation
Organic Synthesis
Homologations and Cross-Couplings
Total Synthesis of Natural Products
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,5-Difluoro-4-methylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Pharmacokinetics
The compound’s success in the suzuki-miyaura coupling reaction is attributed to its stability, ease of preparation, and environmentally benign nature .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This leads to the synthesis of various organic compounds .
Action Environment
The action of 2,5-Difluoro-4-methylphenylboronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is also generally environmentally benign .
properties
IUPAC Name |
(2,5-difluoro-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKUJQFCQLEUSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-4-methylphenyl)boronic acid |
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